3',4'-Dimethoxy-alpha-iodoacetophenone
Description
3',4'-Dimethoxy-α-iodoacetophenone is a substituted acetophenone derivative featuring methoxy groups at the 3' and 4' positions of the aromatic ring and an iodine atom at the α-position of the ketone group. This compound is of interest in organic synthesis due to the reactivity of the α-iodo group, which serves as a versatile leaving group in nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-iodoethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBONFJZMVDDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CI)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-alpha-iodoacetophenone typically involves the iodination of 3’,4’-dimethoxyacetophenone. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the alpha position.
Industrial Production Methods
Industrial production of 3’,4’-Dimethoxy-alpha-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-alpha-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3’,4’-dimethoxyacetophenone.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3’,4’-dimethoxyacetophenone derivatives with different substituents.
Oxidation: Formation of 3’,4’-dimethoxybenzoic acid.
Reduction: Formation of 3’,4’-dimethoxyacetophenone.
Scientific Research Applications
3’,4’-Dimethoxy-alpha-iodoacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-alpha-iodoacetophenone involves its reactivity due to the presence of the iodine atom and methoxy groups. The iodine atom can participate in electrophilic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes.
Comparison with Similar Compounds
Key Research Findings
Synthetic Utility: 3',4'-Dimethoxyacetophenone (CAS 1131-62-0) is a key intermediate in synthesizing natural product analogs, including flavonoids and lignans . The α-iodo derivative could streamline the synthesis of iodinated pharmaceuticals, leveraging its reactive halogen for cross-coupling reactions .
Photophysical Properties: Methoxy-substituted acetophenones exhibit strong UV absorption (λ_max ~270–300 nm), useful in optical material research. The iodine atom may redshift absorption due to increased polarizability .
Ecological Impact :
- Methoxy and methylenedioxy derivatives show moderate ecological toxicity, necessitating controlled disposal. Halogenated analogs (e.g., iodinated compounds) may require stricter regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
